N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide
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Overview
Description
N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group attached to an azepane ring, which is further connected to a phenylacetamide moiety. Its distinct structure allows it to be utilized in diverse scientific research areas, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the azepane ring. The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. The fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the phenylacetamide moiety through an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives and fluorophenyl-containing molecules. Examples are:
- N-{4-[3-(4-chlorophenyl)azepane-1-carbonyl]phenyl}acetamide
- N-{4-[3-(4-methylphenyl)azepane-1-carbonyl]phenyl}acetamide
Uniqueness
N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions and stability .
Properties
IUPAC Name |
N-[4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-15(25)23-20-11-7-17(8-12-20)21(26)24-13-3-2-4-18(14-24)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBPVBCPVNJEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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